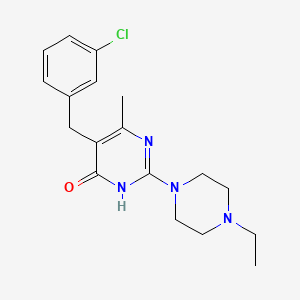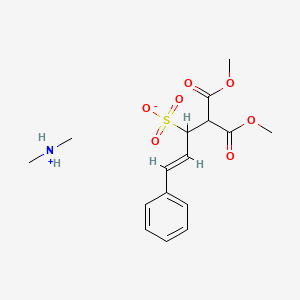![molecular formula C13H15N3O3 B6003434 1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6003434.png)
1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide, commonly known as AP-5, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the naturally occurring amino acid proline and is structurally similar to glutamate, a neurotransmitter in the brain. AP-5 has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various biological processes.
Wirkmechanismus
AP-5 acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. By blocking the NMDA receptor, AP-5 can inhibit the effects of glutamate on these processes, allowing researchers to study the underlying mechanisms in more detail.
Biochemical and Physiological Effects:
AP-5 has been shown to have a variety of biochemical and physiological effects, including the inhibition of synaptic plasticity, the reduction of long-term potentiation (LTP), and the prevention of excitotoxicity. It has also been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using AP-5 in lab experiments is its potency and specificity. AP-5 is a highly selective inhibitor of the NMDA receptor, which allows researchers to study the effects of this receptor in isolation. However, one limitation of using AP-5 is that it can have off-target effects on other glutamate receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research involving AP-5. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another potential direction is the development of more selective NMDA receptor inhibitors that can be used to study the receptor in even greater detail. Additionally, AP-5 could be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.
Synthesemethoden
AP-5 can be synthesized using a variety of methods, but one common approach involves the reaction of proline with acetic anhydride to form N-acetylproline. This compound is then reacted with 3-nitrobenzoyl chloride to form N-acetyl-3-nitroproline, which is subsequently reduced with sodium dithionite to yield AP-5.
Wissenschaftliche Forschungsanwendungen
AP-5 has been used extensively in scientific research to study the mechanisms of various biological processes. One of its primary applications is in the study of synaptic plasticity, which is the ability of synapses to change in strength in response to activity. AP-5 is a potent inhibitor of the NMDA receptor, which is a key player in synaptic plasticity. By blocking this receptor, researchers can study the effects of synaptic plasticity on various physiological processes.
Eigenschaften
IUPAC Name |
1-(3-acetamidophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)15-10-3-2-4-11(6-10)16-7-9(13(14)19)5-12(16)18/h2-4,6,9H,5,7H2,1H3,(H2,14,19)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKYANAREOXKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6003364.png)
![ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B6003365.png)
![4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6003376.png)
![N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]butanamide](/img/structure/B6003382.png)
![N,N-dimethyl-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003385.png)
![2-methyl-6-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6003394.png)
![2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003402.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6003412.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)
![N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6003421.png)

![(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B6003432.png)
![2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6003443.png)